Etryptamine hydrochloride, also known as alpha-ethyltryptamine hydrochloride, is a synthetic compound classified within the tryptamine family. It is characterized by an indole structure attached to an ethylamine side chain. This compound has garnered interest for its potential pharmacological effects, particularly in relation to neurotransmitter systems and its role as a monoamine oxidase inhibitor.
Etryptamine hydrochloride is synthesized from tryptophan, an essential amino acid. The primary synthetic route involves the decarboxylation of tryptophan, which can be catalyzed by various agents such as copper or through enzymatic methods using aromatic L-amino acid decarboxylase. This process converts the amino acid into etryptamine, which is subsequently converted into its hydrochloride salt form for stability and usability in research.
Etryptamine hydrochloride falls under several classifications:
Etryptamine hydrochloride can be synthesized through multiple methods, including:
Etryptamine hydrochloride has a molecular formula of and a molar mass of approximately 188.27 g/mol. The compound features:
Etryptamine hydrochloride participates in several chemical reactions:
Etryptamine hydrochloride primarily acts by inhibiting monoamine oxidase enzymes, which are responsible for breaking down monoamines such as serotonin, norepinephrine, and dopamine. This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding.
Etryptamine hydrochloride has several scientific applications:
Etryptamine hydrochloride (α-ethyltryptamine, αET, AET) was first synthesized in 1947 as a synthetic precursor to β-carbolines, marking the initial documentation of this tryptamine derivative [1] [4]. The foundational synthetic work by Snyder and Katz established the chemical pathway for this monoalkylated tryptamine structure [4]. Throughout the 1950s, significant pharmacological characterization emerged, revealing its dual mechanism of action: monoamine oxidase inhibition (MAOI) and serotonin receptor interaction [3] [4]. Researchers demonstrated αET's ability to interact with serotonin receptors in isolated tissue preparations and its MAO-inhibiting properties, which garnered pharmaceutical interest [3].
The Upjohn Company spearheaded pharmaceutical development, with Heinzelman and colleagues developing various salt forms, including the hydrochloride and acetate versions [1] [4]. Patent activity intensified during this period, with Anthony's 1970 patent (filed earlier but published later) specifically covering the individual optical isomers: S(-)-αET and R(+)-αET [3] [4]. This patent notably claimed that MAO inhibition was unrelated to the antidepressant effects—a controversial assertion given contemporary understanding [3]. The patent landscape reflected efforts to mitigate toxicity while retaining therapeutic efficacy through stereochemical separation [4].
Table 1: Key Events in Early Development of Etryptamine Hydrochloride
Year | Event | Significance |
---|---|---|
1947 | Initial synthesis by Snyder and Katz | First chemical description of αET |
1953 | MAO inhibition reported (Govier et al.) | Established biochemical mechanism |
1955 | Serotonin receptor interaction (Gaddum et al.) | Elucidated additional pharmacological target |
1959-1960 | Pharmaceutical salt development (Heinzelman et al.) | Enabled clinical formulation |
1970 | Isomer patent (Anthony) | Attempt to separate efficacy from toxicity |
Market approval of etryptamine acetate under the brand name Monase® occurred circa 1961 following clinical trials positioning it as a novel "psychic energizer" and antidepressant [1] [7]. The therapeutic rationale centered on its unique pharmacological profile combining MAO inhibition with serotonergic activity, distinguishing it from existing tricyclic antidepressants [1] [4]. Clinical studies involving over 5,000 patients reported antidepressant efficacy at oral doses typically ranging from 30-75 mg/day divided into multiple administrations [1] [4]. The drug was formulated as 15 mg acetate salt tablets, though the hydrochloride salt was also investigated in research contexts [1] [6] [8].
Published studies in the Journal of Psychiatry (1961 supplement) documented outcomes across various depressive states [4]. Robie (1961) reported "notable effects" in 18 outpatients at 30-40 mg/day, while higher doses (60-300 mg/day) in hospitalized schizophrenic patients produced psychomotor activation without antidepressant benefits [4]. The drug's mechanism was controversially described in patents as "unknown" despite established MAO inhibition data, with manufacturers claiming dissociation between MAO inhibition and antidepressant effects [3] [4]. This period represented a brief therapeutic experimentation phase with substituted tryptamines in depression before safety concerns emerged.
Table 2: Monase® Clinical Profile and Therapeutic Claims
Parameter | Reported Clinical Profile | Therapeutic Claims |
---|---|---|
Dosage Form | 15 mg acetate tablets | Optimized bioavailability |
Therapeutic Dose Range | 30-75 mg/day (divided) | "Psychic energizer" effects |
Target Population | Outpatients with depression | Treatment-resistant depression |
Reported Effects | Mood elevation, activation | Antidepressant without sedation |
Mechanism Claim | Undefined in patents | Distinct from MAO inhibition |
Monase®'s market presence proved tragically brief due to emerging hematological toxicity. Within approximately one year of clinical use, multiple cases of agranulocytosis—a life-threatening depletion of granulocytic white blood cells—were documented [1] [4]. This rare but severe adverse effect manifested during prolonged administration at antidepressant dosing regimens [1]. Published reports indicated the condition resulted in several fatalities, though exact case numbers remain unclear from available literature [1] [4].
The agranulocytosis mechanism was never fully elucidated, though its occurrence during chronic dosing suggested potential immune-mediated toxicity or bone marrow suppression [4]. This safety profile contrasted sharply with the 1961 clinical reports that had primarily documented milder side effects like flushing and gastrointestinal distress [1]. Regulatory response was swift: Upjohn voluntarily withdrew Monase® from global markets by 1962, terminating what had appeared as a promising antidepressant alternative [1] [7]. The withdrawal exemplified the critical importance of post-marketing surveillance, particularly for psychotropic agents with novel mechanisms [4].
Following nearly two decades of obscurity, etryptamine resurfaced in the mid-1980s as an unregulated psychoactive substance [1] [3]. German toxicology reports (Daldrup et al., 1986) documented its appearance as "Love Pearls" or "ET" in European underground markets [3]. Concurrently, U.S. law enforcement identified αET in clandestine laboratories (1986), where it was sometimes misrepresented as MDMA-like entactogen [1] [3] [4]. This resurgence coincided with emerging scientific recognition of its entactogenic properties at higher doses (100-160 mg) than those used clinically [1] [4].
Recreational use fatalities were reported, including one unconfirmed case involving approximately 700 mg ingestion [1] [4]. These incidents prompted rapid regulatory containment: The U.S. Drug Enforcement Administration (DEA) enacted emergency scheduling in 1993 under the Controlled Substances Act, citing structural similarity to hallucinogenic tryptamines like α-methyltryptamine and N,N-dimethyltryptamine [1] [3]. Permanent Schedule I status followed in 1994, establishing etryptamine and its salts as substances with "no currently accepted medical use and a high potential for abuse" [1] [7]. This regulatory action effectively terminated legal human administration while enabling prosecution of unauthorized distribution [1].
Table 3: Illicit Market Emergence and Regulatory Timeline
Year | Event | Jurisdiction |
---|---|---|
1986 | First illicit samples identified (as "Love Pearls") | Germany |
1986 | Clandestine laboratory seizure ("Trip", "ET") | United States |
1993 | Emergency Scheduling | United States |
1994 | Permanent Schedule I Classification | United States |
Post-1994 | Inclusion in international control systems | Global |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7